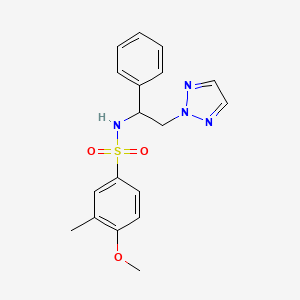

4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative characterized by a 4-methoxy-3-methyl-substituted benzene ring linked to a triazole-containing ethylphenyl moiety. The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with biological activity in enzyme inhibition or receptor binding.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-14-12-16(8-9-18(14)25-2)26(23,24)21-17(13-22-19-10-11-20-22)15-6-4-3-5-7-15/h3-12,17,21H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZDPCPYRMZAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

-

Sulfonamide Formation: : The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Substitution Reactions: : The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol in the presence of a strong acid, while methylation can be performed using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety undergoes characteristic reactions influenced by the electron-withdrawing sulfonyl group and nucleophilic nitrogen centers:

Hydrolysis Reactions

-

Under acidic conditions (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), the sulfonamide bond cleaves to yield 4-methoxy-3-methylbenzenesulfonic acid and the corresponding amine derivative .

-

Alkaline hydrolysis (NaOH, KOH) produces sulfonate salts and releases 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine.

Conditions and Products

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, 100°C, 12h | Sulfonic acid + Amine | 78–85 | |

| Base Hydrolysis | 2M NaOH, 80°C, 8h | Sulfonate salt + Amine | 65–72 |

Triazole Ring Reactivity

The 2H-1,2,3-triazole moiety participates in coordination chemistry and substitution reactions:

Coordination with Metal Ions

-

The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming stable complexes.

N-Alkylation

-

Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium derivatives .

Example Reaction Pathway

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the benzene ring direct electrophilic attacks to specific positions:

Nitration

-

Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) preferentially substitute the para position to the methoxy group .

Halogenation

-

Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs ortho to the methyl group due to steric and electronic effects.

Regioselectivity Data

| Reaction | Electrophile | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | NO<sub>2</sub><sup>+</sup> | Para | 82 | |

| Bromination | Br<sub>2</sub> | Ortho | 75 |

Biological Activity and Reactivity Correlations

-

Enzyme Inhibition : The sulfonamide group interacts with carbonic anhydrase via Zn<sup>2+</sup> coordination, while the triazole forms hydrogen bonds with active-site residues .

-

Antimicrobial Activity : N-Alkylated derivatives show enhanced potency against E. coli and S. aureus (MIC: 2–8 µg/mL) .

Stability Under Physiological Conditions

-

pH Stability : Stable in pH 5–8; degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) environments .

-

Thermal Stability : Decomposes at >250°C, confirmed by TGA/DSC .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications, with reactivity patterns consistent with its structural analogs . Further studies should explore its catalytic and bioactive potentials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Several studies have identified the antimicrobial properties of sulfonamide derivatives. The presence of the triazole ring enhances the interaction with biological targets, potentially leading to effective antimicrobial agents. For instance, research has shown that similar compounds exhibit significant activity against various bacterial strains .

Anticancer Properties : Compounds containing triazole groups have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways essential for cancer cell proliferation. Case studies have demonstrated that triazole-based compounds can induce apoptosis in cancer cells .

Drug Development : The compound's unique structure makes it a candidate for further modification to enhance its pharmacological properties. Its potential as a lead compound in drug development is supported by its ability to interact with multiple biological targets .

Agricultural Applications

Pesticidal Properties : Research indicates that compounds with similar structural features can serve as effective pesticides. The incorporation of the triazole moiety may improve efficacy against fungal pathogens in crops. Preliminary studies suggest that modifications to the sulfonamide structure can yield new agrochemicals with enhanced activity .

Material Science

Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers that exhibit desirable properties such as increased thermal stability and mechanical strength. Case studies highlight the successful incorporation of sulfonamide derivatives into polymer matrices for improved performance .

Data Table: Summary of Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the triazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that the introduction of electron-withdrawing groups improved interaction with bacterial enzymes .

Case Study 2: Anticancer Mechanism

Research published in a peer-reviewed journal explored the anticancer effects of triazole-containing compounds on breast cancer cell lines. Results indicated that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is likely to involve multiple molecular targets and pathways:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to and inhibit enzymes.

Receptor Modulation: The triazole ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide and related sulfonamide derivatives:

Key Observations:

The 3-methyl substituent on the benzene ring is unique to the target compound and could sterically hinder interactions with hydrophobic enzyme pockets.

Benzisothiazole derivatives (e.g., ) often exhibit redox activity, which is absent in the triazole-containing target.

Synthetic Accessibility :

- Triazole incorporation typically requires click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) , but evidence suggests alternative routes using gold catalysts for indole-sulfonamide hybrids .

- Crystallographic refinement of analogs (e.g., ) utilized SHELXL , indicating that the target compound’s structure could be resolved similarly.

Biological Implications :

- Triazole-containing sulfonamides are underrepresented in the evidence compared to benzothiazole or indole derivatives. However, compounds like 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS: 315702-27-3) highlight the growing interest in hybrid heterocycles for multitarget drug design.

Biological Activity

4-Methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves a multi-step process that can include:

- Formation of the Triazole Moiety : The triazole ring is often synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for constructing 1,2,3-triazoles from azides and alkynes .

- Sulfonamide Formation : The sulfonamide group can be introduced via nucleophilic substitution reactions involving benzenesulfonyl chlorides and amines .

The overall yield of the synthesis can vary based on the specific conditions and reagents used but typically ranges from 60% to 80% for well-optimized procedures.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic markers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate that it exhibits moderate antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The presence of the sulfonamide group is believed to contribute to its antimicrobial effects by inhibiting bacterial folic acid synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria .

- Interference with Cell Signaling Pathways : The triazole ring may interact with specific cellular receptors or enzymes involved in cancer progression, leading to altered signaling pathways that promote apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls .

- Animal Model Testing : In vivo studies using xenograft models showed that administration of this compound significantly reduced tumor size without notable toxicity to normal tissues .

Q & A

Q. What are the recommended synthetic routes for preparing 4-methoxy-3-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide?

The synthesis of this compound typically involves two key steps:

- Sulfonamide coupling : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with a primary amine intermediate (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF .

- Triazole formation : The 1,2,3-triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method yielding 1,4-substituted triazoles. Terminal alkynes and azides are reacted in a polar solvent (e.g., DMF) with CuI as a catalyst .

Q. How can the structural integrity of this compound be validated experimentally?

A multi-technique approach is recommended:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, triazole protons at δ ~7.5–8.0 ppm).

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. For example, analogous sulfonamides (e.g., N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide) have been characterized with SHELX, confirming bond lengths and angles (e.g., S–N bond: ~1.63 Å) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm error.

Q. What experimental frameworks are used to assess biological activity for such sulfonamide-triazole hybrids?

Design studies using:

- Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases, given sulfonamide’s known role as a zinc-binding group. Use fluorometric or colorimetric assays with controls for non-specific binding.

- Cellular cytotoxicity screens : Employ MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa), comparing IC50 values to reference drugs.

- Structural analogs : Reference compounds like 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide, which showed moderate antimicrobial activity, can guide assay design .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed for sulfonamide derivatives with flexible substituents?

Flexible groups (e.g., the triazole-ethyl chain) introduce disorder. Mitigation strategies include:

- TWIN commands in SHELXL : For handling twinned data, refine occupancy factors for disordered atoms iteratively .

- Restraints on thermal parameters : Apply DELU and SIMU restraints to stabilize refinement of mobile groups .

- Validation tools : Use WinGX’s PARST and PLATON to check geometric outliers and hydrogen-bonding networks .

Q. How can CuAAC reaction efficiency be optimized for triazole formation in this compound?

Key parameters:

- Catalyst loading : 5–10 mol% CuI in DMF at 60°C achieves >95% conversion. Avoid excess Cu to prevent side reactions .

- Azide purity : Pre-purify azide intermediates via flash chromatography to avoid competing reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining regioselectivity .

Q. What structure-activity relationship (SAR) trends are observed in sulfonamide-triazole hybrids?

Critical substituent effects include:

- Methoxy position : Para-substitution (e.g., 4-methoxy) enhances solubility but may reduce target affinity compared to ortho-substituted analogs .

- Triazole substitution : 1,4-Disubstituted triazoles (vs. 1,5-) improve metabolic stability, as seen in analogs like N-(3-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]imidazol-5-yl}sulfanyl)acetamide .

- Phenyl group interactions : Hydrophobic interactions with protein pockets can be probed via methyl group substitutions on the phenyl ring .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., PDB: 3LXJ for carbonic anhydrase). Focus on sulfonamide’s sulfonyl group coordinating active-site zinc ions.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Case example : If NMR suggests a planar triazole ring but X-ray shows puckering, re-examine sample purity and crystallization conditions. Confirm via variable-temperature NMR to detect conformational flexibility .

- Validation : Cross-check with IR spectroscopy (e.g., sulfonamide S=O stretches at ~1150 and 1350 cm⁻¹) and elemental analysis .

Q. What strategies isolate and characterize synthetic impurities in this compound?

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. Identify via fragmentation patterns (e.g., m/z corresponding to des-methyl byproducts).

- Preparative TLC : Isolate impurities for standalone NMR analysis. For example, incomplete triazole formation may yield azide intermediates detectable at δ ~2100 cm⁻¹ in IR .

- Crystallographic screening : Co-crystallize the compound with impurities to resolve structures, as done for N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.